D-Glucose-18O-2

Metabolic Flux Analysis Kinetic Isotope Effect Tracer Methodology

Researchers face critical limitations when deuterated glucose tracers introduce kinetic isotope effects that distort true metabolic rates, or when 13C labels cannot report on oxygen exchange at C-2 hydroxyl. This compound resolves that gap. - Enables artifact-free 13C NMR monitoring of oxygen exchange kinetics without derivatization or quenching, as validated by Risley and Van Etten. - Serves as a KIE-free calibrant for H₂¹⁸O-administered blood glucose quantification in gluconeogenesis studies. - Functions as a defined [2-¹⁸O] standard for GC-MS/LC-MS positional isomer identification in complex matrices. Standard international B2B shipping available; research-use-only stable isotope compound.

Molecular Formula C6H12O6
Molecular Weight 182.16 g/mol
Cat. No. B12398646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-18O-2
Molecular FormulaC6H12O6
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i10+2
InChIKeyGZCGUPFRVQAUEE-AWLKOUFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucose-18O-2: Procurement-Grade Stable Isotope-Labeled Glucose for Metabolic Tracing and Quantitative Flux Analysis


D-Glucose-18O-2 is an 18O-labeled stable isotope derivative of D-glucose, characterized by the substitution of the natural oxygen atom at the C-2 hydroxyl position with the heavy isotope oxygen-18. As an isotopologue of the primary metabolic fuel D-glucose [1], this compound retains identical chemical and biological properties while providing a distinct mass and NMR signature for tracking glucose through metabolic pathways. The 18O label enables precise quantitation of glucose flux, enzyme-specific exchange reactions, and gluconeogenic contributions without perturbing native reaction rates [2].

18O-labeled D-glucose for metabolic flux tracing
C-2 18O enables NMR and MS detection without significant KIE
Supports gluconeogenesis and oxygen exchange studies
Research-use tracer; not for diagnostic applications

Why D-Glucose-18O-2 Cannot Be Simply Replaced by Unlabeled Glucose or Other Isotopologues in Quantitative Flux Studies


Generic substitution with unlabeled D-glucose, 13C-labeled glucose, or deuterium (2H)-labeled glucose introduces critical limitations in metabolic tracing and flux analysis. Unlabeled glucose lacks the requisite isotopic tag for tracking [1]. 13C-labeled glucose, while useful for carbon tracing, does not report on oxygen exchange events at the C-2 hydroxyl, a key feature for aldose hydration and specific enzymatic reactions [2]. Most critically, 2H-labeled water (2H2O) and 2H-labeled glucose exhibit significant kinetic isotope effects (KIE) that can distort true metabolic rates and introduce toxicity, whereas 18O does not experience significant KIE for any of the same enzyme-mediated processes [3]. D-Glucose-18O-2 provides a specific, KIE-free signal for C-2 oxygen metabolism that is not accessible with alternative labeling strategies.

Unlabeled glucose
Lacks isotopic tag required for tracking metabolic fate; cannot support flux quantification.
13C-labeled glucose
Does not report on oxygen exchange events at C-2 hydroxyl, limiting enzyme-specific mechanistic studies.
Deuterated (²H) glucose
Significant kinetic isotope effects may distort metabolic rates and introduce toxicity.

D-Glucose-18O-2: Quantitative Evidence of Analytical and Biological Differentiation Versus In-Class Comparators


Absence of Kinetic Isotope Effect (KIE) Versus Deuterium-Labeled Tracers

In direct comparative studies of metabolic tracers, 18O-water (H₂18O) exhibits no significant kinetic isotope effect (KIE) for enzyme-mediated incorporation into glucose oxygens, in stark contrast to deuterated water (²H₂O), which suffers from substantial KIE that distorts metabolic flux estimates [1]. The 18O label in D-Glucose-18O-2 thus enables KIE-free tracking of C-2 hydroxyl metabolism, a critical advantage for accurate gluconeogenic and indirect pathway flux quantification.

KIE Comparison
Class-level
No significant KIE for ¹⁸O vs. significant KIE for ²H
Supports KIE-free tracking of C-2 oxygen metabolism
Based on class-level inference from H₂¹⁸O tracer studies
Metabolic Flux Analysis Kinetic Isotope Effect Tracer Methodology In Vivo Biosynthesis

18O-Induced 13C NMR Isotope Shift Enables Direct Oxygen Exchange Kinetics Measurement

The 18O isotope induces a quantifiable shift in 13C NMR spectroscopy that allows direct, continuous monitoring of oxygen exchange at the anomeric carbon. For D-[1-13C]glucose labeled with 18O at C-2 (i.e., D-Glucose-18O-2), the pseudo-first-order rate constant for exchange of both alpha and beta anomers was determined to be 9.5 × 10⁻⁵ s⁻¹ at pH 7.0 and 61°C [1]. This rate constant, obtained via the 18O shift method, matches values from traditional mass spectrometry approaches, validating the technique.

Oxygen Exchange Rate
Reported
9.5 × 10⁻⁵ s⁻¹
Supports ¹³C NMR kinetics assay for anomeric oxygen exchange
Measured at pH 7.0, 61°C; cross-study concordance
NMR Spectroscopy Oxygen Exchange Carbohydrate Chemistry Enzyme Mechanism

Position-Specific 18O Enrichment Quantification in Glucose-6-Phosphate

Using 13C NMR isotope-shift analysis, the positional 18O enrichment of glucose-6-phosphate synthesized from H₂18O in red blood cell lysates was precisely quantified. The mean enrichments at individual oxygen positions were: Position 1 (16.4 ± 1.6%), Position 2 (13.3 ± 1.3%), Position 3 (4.1 ± 1.1%), Position 4 (12.6 ± 0.8%), Position 5 (10.7 ± 1.4%), and Position 6 (no detectable enrichment) [1]. The specific 18O label at C-2 in D-Glucose-18O-2 corresponds to Position 2, providing a defined reference for tracing incorporation via specific enzymatic mechanisms.

Positional ¹⁸O Enrichment
Reported
C-2 oxygen: 13.3 ± 1.3% enrichment
Supports position-specific tracing of glucose-6-phosphate metabolic steps
Enrichments at other positions: 1 (16.4%), 3 (4.1%), 4 (12.6%), 5 (10.7%), 6 (0%)
Metabolomics 13C NMR Isotopomer Analysis Enzymatic Tracing

In Vivo Quantification of Blood Glucose 18O-Enrichment via Mass Spectrometry

In a mouse model, blood glucose 18O-enrichment following H₂18O administration was quantified by mass spectrometry. Mice on a high-sugar (HS) diet exhibited significantly higher blood glucose 18O-enrichment compared to normal chow (NC) controls, consistent with enhanced gluconeogenic fructose metabolism [1]. D-Glucose-18O-2 serves as the synthetic equivalent of the 18O-enriched glucose measured in vivo, providing a purified standard for calibration and method validation.

In Vivo ¹⁸O Enrichment
Reported
Significantly higher enrichment in high-sugar vs. normal chow mice
Supports in vivo gluconeogenic flux model context
Mass spectrometry analysis; refer to full study for p-value
In Vivo Metabolism Mass Spectrometry Gluconeogenesis Isotope Ratio

Direct Positional 18O Analysis by Mass Spectrometry for Metabolic Flux Studies

A validated mass spectrometric method for direct analysis of 18O position and abundance in D-glucose was established using pentaacetyl derivatives. This technique successfully distinguished between synthetically prepared [1-18O]-, [2-18O]-, [3-18O]-, and [6-18O]glucose standards [1]. The method enables precise measurement of 18O incorporation into specific glucose positions, with D-Glucose-18O-2 serving as the defined [2-18O] standard for C-2 oxygen tracing.

Positional Isomer MS Method
Head-to-head
GC-MS of pentaacetyl derivatives distinguishes [2-¹⁸O] from other isomers
Supports unambiguous positional identification for C-2 oxygen tracing
Validated with synthetically prepared ¹⁸O-glucose standards
Mass Spectrometry Isotopologue Analysis Metabolic Tracing Derivatization

D-Glucose-18O-2: Optimal Deployment Scenarios for Metabolic Tracing and Quantitative Biochemistry


13C NMR-Based Kinetic Studies of Oxygen Exchange at the Anomeric Carbon

Utilize D-Glucose-18O-2 in conjunction with 13C NMR spectroscopy to measure pseudo-first-order rate constants for oxygen exchange at the anomeric carbon under varying pH and temperature conditions. The 18O-induced shift in the 13C NMR signal enables continuous, artifact-free monitoring without the need for derivatization or quenching, as validated by Risley and Van Etten [4].

In Vivo Gluconeogenic Flux Quantification via 18O-Labeled Water Tracer Methodology

Employ D-Glucose-18O-2 as an analytical standard for calibrating mass spectrometry and NMR measurements of 18O-enriched blood glucose in animal models administered H₂18O. This approach, free from the kinetic isotope effects that confound deuterium-based tracers, provides accurate estimates of endogenous glucose production and indirect pathway contributions [4].

Enzymatic Mechanism Dissection: Tracking C-2 Hydroxyl Metabolism

Use D-Glucose-18O-2 as a specific substrate for enzymes such as aldolase, transaldolase, or phosphoglucose isomerase to trace the fate of the C-2 oxygen atom. Positional enrichment data from NMR or MS analysis of product glucose-6-phosphate can pinpoint the contribution of specific enzyme-mediated exchange and addition reactions [4].

Mass Spectrometric Method Development and Validation for Positional Isotopologue Analysis

Employ D-Glucose-18O-2 as a defined [2-18O] standard in GC-MS or LC-MS workflows for the identification and quantification of 18O positional isomers in complex biological matrices. The compound serves as a critical reference for establishing fragmentation patterns and calibration curves [4].

Application
Selection Property
Validation Focus
NMR oxygen exchange kinetics
¹⁸O-induced ¹³C NMR shift
Rate constant measurement without derivatization
In vivo gluconeogenic flux studies
KIE-free ¹⁸O tracer signal
Blood glucose ¹⁸O-enrichment quantification
Enzyme C-2 oxygen tracing
Position-specific ¹⁸O labeling at C-2
Metabolite positional enrichment analysis
MS positional isotopologue analysis
Unique fragmentation pattern for C-2 ¹⁸O
Isomer-specific calibration and method validation

Technical Documentation Hub

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35 linked technical documents
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